molecular formula C9H16ClNO2 B2681884 Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride CAS No. 2007919-30-2

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride

Cat. No. B2681884
M. Wt: 205.68
InChI Key: AXRINCJBSXBYJN-UHFFFAOYSA-N
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Description

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride is a chemical compound with the CAS Number: 2007919-30-2 . It has a molecular weight of 205.68 . The compound is typically a light brown oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO2.ClH/c1-2-12-8(11)7-5-10-6-9(7)3-4-9;/h7,10H,2-6H2,1H3;1H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthetic Applications and Chemical Transformations One key application of related compounds is in synthetic chemistry, where they serve as intermediates in the production of complex molecules. For instance, photochemically induced aryl azide rearrangement has been utilized to form ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate, showcasing the compound's role in regioselective formation and rearrangement processes through photochemical reactions (Andersson et al., 2017). Similarly, cycloaddition reactions have been explored to obtain substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, highlighting the compound's utility in generating structurally diverse molecules (Molchanov & Tran, 2013).

Antibacterial Drug Development In the realm of medicinal chemistry, derivatives of ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride have been synthesized for potential use as antibacterial agents. For example, novel quinolines bearing the 5-azaspiro[2.4]heptan-5-yl moiety have demonstrated potent in vitro and in vivo activity against various respiratory pathogens, including multidrug-resistant strains, indicating their promise in treating respiratory tract infections (Odagiri et al., 2013).

Enantioselective Synthesis The compound also finds application in enantioselective synthesis, where it has been used to generate (S)-7-amino-5-azaspiro[2.4]heptane, a key intermediate in the synthesis of quinolone antibacterial agents. This process underscores the importance of ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride derivatives in facilitating the preparation of enantiomerically pure compounds, crucial for drug development (Yao et al., 2011).

Drug Discovery and Development Furthermore, the structural modification of compounds like ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride plays a significant role in drug discovery and development. The creation of azaspirocycles through multicomponent condensation reactions exemplifies the innovative approaches to accessing new chemical spaces and discovering potential therapeutic agents (Wipf et al., 2004).

Safety And Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 5-azaspiro[2.4]heptane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)7-5-10-6-9(7)3-4-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRINCJBSXBYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride

CAS RN

2007919-30-2
Record name ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride
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